Propargyl-PEG4-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

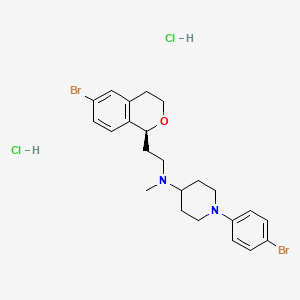

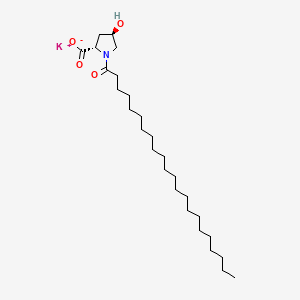

Propargyl-PEG4-acid is a bifunctional triethyleneglycol derivative bearing a carboxy group and an alkyne moiety . It is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The carboxyl group of Propargyl-PEG4-acid can be activated with peptide coupling reagents like PyBOP or carbodiimides like EDC to form a stable amide linkage with amines . The alkyne group can be coupled with azides in a CuAAc reaction .Molecular Structure Analysis

The empirical formula of Propargyl-PEG4-acid is C12H20O6 . Its molecular weight is 260.28 . The elemental analysis shows that it contains C, 55.37%; H, 7.75%; O, 36.88% .Chemical Reactions Analysis

Propargyl-PEG4-acid is a click chemistry reagent. It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .Physical And Chemical Properties Analysis

Propargyl-PEG4-acid is a liquid . Its refractive index is 1.460 . It has a density of 1.164 g/mL . It contains functional groups of alkyne and carboxylic acid . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Bioconjugation

Propargyl-PEG4-acid can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is a critical step in many biological research and drug development processes. The propargyl group in Propargyl-PEG4-acid can react with azide-containing compounds using click chemistry, a reliable, and selective chemical reaction .

Synthesis of Small Molecules

Propargyl-PEG4-acid can be used as a building block for the synthesis of small molecules . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Synthesis of Biomolecule Conjugates

This compound can also be used in the synthesis of conjugates of small molecules and/or biomolecules . These conjugates often have improved properties compared to the individual components, such as increased stability or altered functionality .

Chemical Biology and Medicinal Chemistry

Propargyl-PEG4-acid is used as a tool compound in chemical biology and medicinal chemistry . It can be used to modify biological targets or to synthesize new drug molecules .

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

One specific application of Propargyl-PEG4-acid is its use in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .

Solubility in Biological Applications

The hydrophilic PEG linker in Propargyl-PEG4-acid facilitates solubility in biological applications . This is particularly important in drug delivery, where poor solubility can limit the effectiveness of potential therapeutic compounds .

Wirkmechanismus

Target of Action

Propargyl-PEG4-acid is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules . It is also used in the creation of other tool compounds for chemical biology and medicinal chemistry that require ligation .

Mode of Action

The compound features a carboxylic acid at one end and a propargyl group at the other . It reacts with azide-containing compounds using click chemistry . This interaction allows the formation of complex molecular structures, making it a valuable tool in the synthesis of new biomaterials, carriers, and nanodevices .

Biochemical Pathways

Propargyl-PEG4-acid can be used in the synthesis of BTK-IAP PROTACs . These PROTACs act as stoichiometric degraders, resulting in the degradation of BTK protein . The degradation of BTK is a result of IAP E3 ligases family recruitment .

Pharmacokinetics

The hydrophilic PEG linker in Propargyl-PEG4-acid facilitates solubility in biological applications . This property enhances its bioavailability, making it a suitable candidate for various applications in medicinal chemistry and chemical biology .

Result of Action

In the context of BTK-IAP PROTACs, Propargyl-PEG4-acid contributes to the degradation of BTK protein . For instance, in THP-1 cells, a PROTAC incorporating Propargyl-PEG4-acid caused BTK degradation with a DC50 of 200 nM .

Action Environment

The action of Propargyl-PEG4-acid is influenced by environmental factors. For instance, its reactivity with azide-containing compounds is catalyzed by copper . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored at -20°C .

Safety and Hazards

Propargyl-PEG4-acid is classified as self-reactive chemicals (Type C), H242 . It is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . It may pose possible risks of impaired fertility and harm to unborn child .

Zukünftige Richtungen

Propargyl-PEG4-acid can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Relevant Papers The synthesis of Propargyl-PEG4-acid and its potential applications have been discussed in several papers . For instance, it has been used as a promising material in biomedical applications such as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Eigenschaften

IUPAC Name |

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBXAUWIPBFEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-acid | |

CAS RN |

1415800-32-6 |

Source

|

| Record name | 4,7,10,13-tetraoxahexadec-15-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.